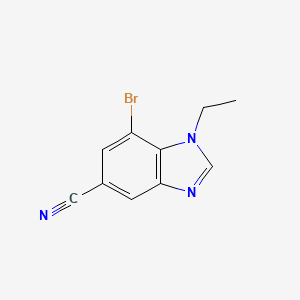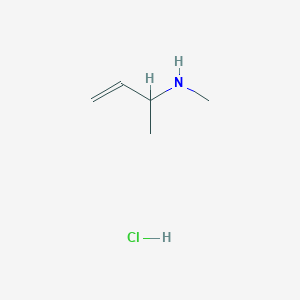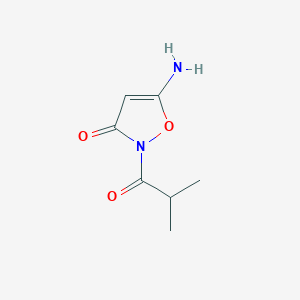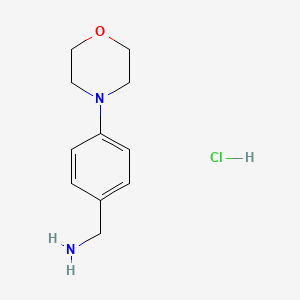
4-Morpholinobenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinobenzylamine hydrochloride (MBHA) is an important organic molecule used in a variety of scientific experiments. It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of morpholines, including 4-Morpholinobenzylamine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis
The molecular formula of 4-Morpholinobenzylamine hydrochloride is C11H17ClN2O . Its molecular weight is 228.72 g/mol.Applications De Recherche Scientifique
Synthesis and Drug Development
4-Morpholinobenzylamine hydrochloride serves as a key intermediate or structural component in the synthesis of various pharmacologically active molecules. Its applications include the development of neurokinin-1 receptor antagonists, which show potential in treating emesis and depression due to their high affinity and oral activity. These compounds demonstrate significant solubility in water, indicating their suitability for both intravenous and oral administration (Harrison et al., 2001). Similarly, morpholine derivatives are explored for their selective ligand properties for the dopamine D4 receptor, potentially offering a new class of antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Antibacterial and Antimicrobial Properties
Research into the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine reveals its effectiveness against standard and multi-resistant strains of bacteria and fungi. This highlights the compound's potential as a component in developing new antimicrobial agents, particularly in addressing resistance issues (Oliveira et al., 2015).
Chemical Synthesis and Material Science
The synthesis of morpholine-based structures extends into material science, where these compounds are studied for their physicochemical properties, toxicity, and biodegradability. For instance, 4-benzyl-4-methylmorpholinium salts have been synthesized, showing moderate to low toxicity and potential as biomass solvents due to their satisfactory physicochemical properties (Pernak et al., 2011).
Antihypoxic and Neuroprotective Effects
Compounds synthesized from morpholine derivatives have demonstrated promising antihypoxic activities, suggesting their potential in developing treatments for conditions associated with oxygen deprivation. Some of these compounds, such as 3-(morpholin-4-yl)-propylamide derivatives, have shown significant effects and are considered for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Structural and Molecular Studies
The structural analysis of morpholine-based compounds provides insight into their potential biological activity. For example, the crystal and molecular structure studies of biologically active aromatic sulfonamides and their hydrochloride salts reveal L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interaction with biological targets (Remko et al., 2010).
Safety And Hazards
Orientations Futures
While specific future directions for 4-Morpholinobenzylamine hydrochloride are not mentioned in the search results, it is clear that this compound is used in a variety of scientific experiments and pharmaceutical testing . Therefore, it is likely that future research will continue to explore its potential applications.
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSVZJTAZJLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

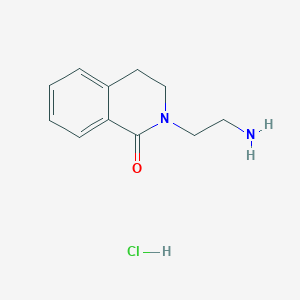
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
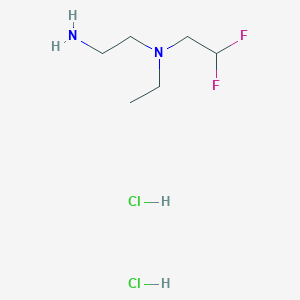
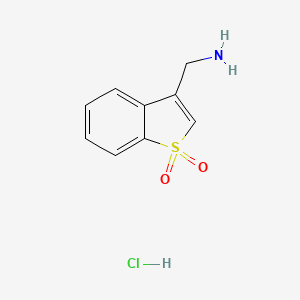
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)
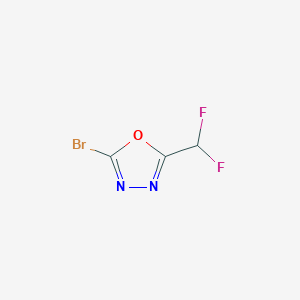
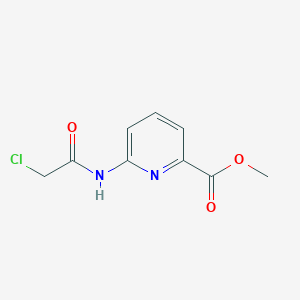
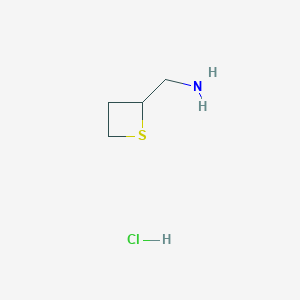

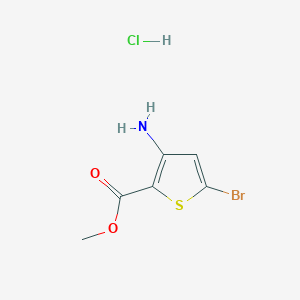
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
